Glycine-15N
CAS No.: 7299-33-4
VCID: VC21539553
Molecular Formula: C2H5NO2
Molecular Weight: 76.06 g/mol
* For research use only. Not for human or veterinary use.

Description |
Glycine-15N, also known as 2-(15N)azanylacetic acid, is a stable isotope-labeled form of glycine, an amino acid essential for various biological processes. The compound is used extensively in scientific research, particularly in studies involving nitrogen cycling and protein metabolism. Glycine-15N is synthesized using labeled aqueous ammonia (15NH3) and chloroacetic acid, a method that minimizes environmental hazards and labor-intensive procedures . Synthesis of Glycine-15NThe synthesis of Glycine-15N involves the amination of α-haloacids, specifically chloroacetic acid, using labeled aqueous ammonia (15NH3). This method is a modification of earlier techniques that excluded ammonium carbonate to enhance efficiency and reduce costs . The high cost of 15NH3 necessitates careful handling to prevent losses during synthesis. Applications of Glycine-15NGlycine-15N is primarily used as a tracer in biological studies: Research FindingsRecent research highlights the versatility of Glycine-15N in various scientific disciplines:
|
---|---|
CAS No. | 7299-33-4 |
Product Name | Glycine-15N |
Molecular Formula | C2H5NO2 |
Molecular Weight | 76.06 g/mol |
IUPAC Name | 2-(15N)azanylacetic acid |
Standard InChI | InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i3+1 |
Standard InChIKey | DHMQDGOQFOQNFH-LBPDFUHNSA-N |
Isomeric SMILES | C(C(=O)O)[15NH2] |
SMILES | C(C(=O)O)N |
Canonical SMILES | C(C(=O)O)N |
Synonyms | Glycine-15N;7299-33-4;2-azanylaceticacid;glycine-(15)N;Glycine-15N,d5;AC1L34XS;299294_ALDRICH;50055_FLUKA;AM022358 |
PubChem Compound | 134627 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume